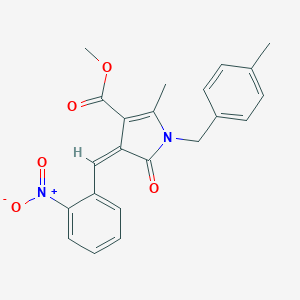![molecular formula C27H23N3O3S B306703 N-{(2Z,5E)-5-[4-(morpholin-4-yl)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306703.png)
N-{(2Z,5E)-5-[4-(morpholin-4-yl)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(2Z,5E)-5-[4-(morpholin-4-yl)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide is a complex organic compound that belongs to the class of thiazolidinones These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{(2Z,5E)-5-[4-(morpholin-4-yl)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide typically involves the condensation of 4-morpholinylbenzaldehyde with 4-oxo-3-phenyl-1,3-thiazolidine-2-thione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then reacted with benzoyl chloride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{(2Z,5E)-5-[4-(morpholin-4-yl)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{(2Z,5E)-5-[4-(morpholin-4-yl)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to the disruption of cellular processes. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other thiazolidinones and benzylidene derivatives. Compared to these compounds, N-{(2Z,5E)-5-[4-(morpholin-4-yl)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide is unique due to its combination of a morpholine ring, benzylidene group, and thiazolidinone core. This unique structure contributes to its diverse biological activities and potential applications. Similar compounds include:
Thiazolidinone derivatives: Known for their antimicrobial and anti-inflammatory properties.
Benzylidene derivatives: Investigated for their anticancer and antioxidant activities.
Properties
Molecular Formula |
C27H23N3O3S |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-[(5E)-5-[(4-morpholin-4-ylphenyl)methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]benzamide |
InChI |
InChI=1S/C27H23N3O3S/c31-25(21-7-3-1-4-8-21)28-27-30(23-9-5-2-6-10-23)26(32)24(34-27)19-20-11-13-22(14-12-20)29-15-17-33-18-16-29/h1-14,19H,15-18H2/b24-19+,28-27? |
InChI Key |
OVSPOGZVVSMKBD-NSBGGUMGSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)C=C3C(=O)N(C(=NC(=O)C4=CC=CC=C4)S3)C5=CC=CC=C5 |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=NC(=O)C4=CC=CC=C4)S3)C5=CC=CC=C5 |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C3C(=O)N(C(=NC(=O)C4=CC=CC=C4)S3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B306621.png)
![2-(5-{[1-(2-cyanobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306623.png)
![methyl (4Z)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B306624.png)


![2-chloro-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306629.png)
![2-({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B306630.png)
![4-{2-[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]carbohydrazonoyl}-2-chloro-6-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306633.png)
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenyl 4-methoxybenzenesulfonate](/img/structure/B306634.png)
![5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306635.png)
![2-methoxy-5-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306636.png)
![N-(4-METHYLPHENYL)-N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENESULFONAMIDE](/img/structure/B306637.png)
![N-(4-METHYLPHENYL)-N-({N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B306638.png)
![2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide](/img/structure/B306642.png)
